4-Bromo-3-ethylpyridine hydrochloride
Description
Properties
IUPAC Name |
4-bromo-3-ethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPNVFJQWNVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-53-8 | |
| Record name | Pyridine, 4-bromo-3-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethylpyridine hydrochloride typically involves the bromination of 3-ethylpyridine. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The resulting 4-bromo-3-ethylpyridine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 3-ethylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds.
Reduction: 3-ethylpyridine and its derivatives.
Scientific Research Applications
Scientific Research Applications
The compound is primarily utilized in several key areas:
Organic Synthesis
4-Bromo-3-ethylpyridine hydrochloride serves as a crucial building block in organic synthesis. It is involved in various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds.
- Reduction Reactions: The compound can be reduced to yield 3-ethylpyridine derivatives.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Bromine substitution with nucleophiles | Sodium hydroxide, potassium carbonate |
| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Palladium catalysts, boronic acids |
| Reduction | Formation of 3-ethylpyridine derivatives | Lithium aluminum hydride, hydrogen gas |
Pharmaceutical Development
This compound plays a significant role in the synthesis of pharmaceuticals, particularly those aimed at treating neurological and psychiatric disorders. Its unique structure allows it to interact with biological targets effectively.
Agrochemical Formulation
In agrochemistry, this compound is used to develop herbicides and pesticides. Its efficacy in enhancing crop protection makes it valuable for agricultural applications.
Biochemical Studies
The compound is employed in biochemical research to explore enzyme interactions and metabolic pathways. This application is crucial for understanding various biological processes and developing new therapeutic strategies.
Case Study 1: Synthesis of Neuroactive Compounds
A study demonstrated the use of this compound as an intermediate in synthesizing neuroactive compounds. The compound facilitated the formation of complex molecules that showed promising activity against neurological disorders.
Case Study 2: Development of Herbicides
Research focused on formulating new herbicides using this compound highlighted its effectiveness in controlling specific weed species while minimizing environmental impact. Field trials confirmed its potential as a key ingredient in agrochemical products.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethylpyridine hydrochloride depends on its application. In chemical reactions, it acts as a reactant or intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are determined by its interaction with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 4-bromo-3-ethylpyridine hydrochloride, focusing on substituent effects, molecular properties, and applications:
Table 1: Structural and Functional Comparison of this compound with Analogs
Key Findings:
Substituent Effects on Reactivity
- Ethyl vs.
- Methoxy vs. Ethoxy Groups: Methoxy (4-bromo-3-methoxypyridine hydrochloride) and ethoxy (4-bromo-3-ethoxypyridine hydrochloride) substituents donate electrons via resonance, activating the pyridine ring toward electrophilic substitution. However, the ethoxy group’s larger size may reduce solubility in non-polar solvents compared to methoxy .
Physicochemical Properties
- Molecular Weight : The ethoxy derivative (238.51 g/mol) has the highest molecular weight due to the additional oxygen atom, while the methyl analog (208.48 g/mol) is the lightest.
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. The ethoxy derivative’s polarity may further enhance solubility in polar solvents compared to ethyl or methyl analogs .
Biological Activity
4-Bromo-3-ethylpyridine hydrochloride is a pyridine derivative that has garnered attention for its diverse biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly those targeting neurological disorders and crop protection. This article explores the biological activity of this compound, including its antibacterial, antifungal, and other relevant pharmacological properties.
This compound is characterized by its bromine substitution at the 4-position and an ethyl group at the 3-position of the pyridine ring. This structural configuration is significant for its biological activity, influencing interactions with biological targets.
Antibacterial Activity
Research has demonstrated that compounds with similar structural features to 4-bromo-3-ethylpyridine exhibit notable antibacterial properties. For instance, pyridine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 4-Bromo-3-ethylpyridine | S. aureus | TBD |
| 4-Bromo-2-methylpyridine | E. coli | 0.0039 |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | S. aureus | 0.025 |
Antifungal Activity
Similar to its antibacterial effects, studies have indicated that pyridine derivatives can also inhibit fungal growth. The antifungal activity of these compounds is often attributed to their halogen substituents, which enhance their efficacy against various fungal strains .
Table 2: Antifungal Activity of Pyridine Derivatives
| Compound | Target Fungus | MIC (mg/mL) |
|---|---|---|
| 4-Bromo-3-ethylpyridine | Candida albicans | TBD |
| Pyrrolidine derivatives | Aspergillus niger | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microorganisms. The presence of bromine and ethyl groups can enhance lipophilicity, facilitating membrane penetration and subsequent disruption of cellular processes.
Case Studies
A study focusing on the synthesis and biological evaluation of pyridine derivatives found that compounds similar to 4-bromo-3-ethylpyridine exhibited significant inhibition of bacterial and fungal growth in vitro. The study highlighted the importance of halogen substitutions in enhancing antimicrobial properties .
Pharmacokinetics
Pharmacokinetic studies involving related compounds have shown variability in bioavailability and maximum concentration levels after administration. For instance, one study indicated that a related compound had a bioavailability of only 21%, suggesting potential challenges in therapeutic applications .
Table 3: Pharmacokinetic Profile
| Compound | Administration Route | Bioavailability (%) | Cmax (mg/L) |
|---|---|---|---|
| 4-Bromo-3-ethylpyridine | Oral | TBD | TBD |
| Related Compound | Intravenous | 66 | TBD |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Bromo-3-ethylpyridine hydrochloride, and how can purity be verified?
- Methodological Answer : Synthesis typically involves bromination of 3-ethylpyridine derivatives under controlled conditions. Purity verification requires analytical techniques such as HPLC (for quantification) and NMR spectroscopy (for structural confirmation). Cross-referencing with mass spectrometry (e.g., EI-MS) ensures molecular weight consistency . For lab-scale synthesis, monitor reaction intermediates via thin-layer chromatography (TLC) to optimize yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions (e.g., ethyl and bromine groups) and confirms aromatic proton environments .
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) .
- UV-Vis Spectroscopy : Useful for studying electronic transitions in pyridine derivatives, particularly in solvent-dependent studies .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .
Q. What are the key safety considerations when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
- Waste Disposal : Segregate halogenated waste and comply with institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How to design experiments to study the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) under varying bases (K₂CO₃, CsF) and solvents (THF, DMF) .
- Kinetic Analysis : Use GC-MS or HPLC to track reaction progress and identify intermediates.
- Theoretical Modeling : Employ DFT calculations to predict activation barriers for bromine substitution, correlating with experimental yields .
Q. What strategies can resolve contradictions in spectroscopic data when analyzing byproducts or degradation products?
- Methodological Answer :
- Multi-Technique Validation : Combine LC-MS/MS (for fragmentation patterns) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals .
- Controlled Stability Studies : Expose the compound to stressors (heat, light, humidity) and monitor decomposition pathways via accelerated stability testing .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier data points caused by impurities .
Q. How to optimize reaction conditions to minimize decomposition during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- In Situ Monitoring : Implement ReactIR or PAT (Process Analytical Technology) to detect unstable intermediates in real time .
- Protective Group Chemistry : Introduce temporary protecting groups (e.g., silyl ethers) to stabilize reactive sites during bromination .
Data Interpretation & Theoretical Frameworks
Q. How to align experimental findings with existing theoretical models for pyridine derivative reactivity?
- Methodological Answer :
- Literature Meta-Analysis : Compare kinetic data with published studies on analogous bromopyridines to identify mechanistic trends .
- Computational Chemistry : Use software like Gaussian or ORCA to simulate transition states and validate experimental activation energies .
Q. What methodologies are recommended for assessing the compound’s stability in long-term storage?
- Methodological Answer :
- ICH Guidelines : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions .
- Thermogravimetric Analysis (TGA) : Measure thermal decomposition profiles to recommend storage temperatures .
- Moisture Sensitivity : Use dynamic vapor sorption (DVS) to determine hygroscopicity and recommend desiccants .
Ethical & Compliance Considerations
Q. How to ensure compliance with ethical standards when using this compound in pharmacological studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
